molecular formula C11H10N2O2 B1418349 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide CAS No. 1170060-49-7

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide

Cat. No. B1418349
M. Wt: 202.21 g/mol
InChI Key: GVNOEMMGTSMBME-UHFFFAOYSA-N
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Description

“2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide” is a chemical compound with the CAS Number: 1170060-49-7 . It has a molecular weight of 202.21 and its IUPAC name is 2-(4-oxo-1(4H)-quinolinyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : A new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was developed, showcasing the efficiency and high purity (>99% by HPLC) of the final compound. This synthesis is pivotal for the production of selective kinase inhibitors used in cancer treatment (Ma Wenpeng et al., 2014).
  • Molecular Docking and Analgesic Activity : Quinazolinyl acetamides have been synthesized and shown to possess analgesic and anti-inflammatory activities, suggesting their potential in pain management and inflammation control (V. Alagarsamy et al., 2015).

Antiproliferative and Anticancer Activities

  • Anticancer Activity : Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles were synthesized and evaluated for anticancer activity through VEGFR-2-TK inhibition. These compounds demonstrated higher cytotoxic activity than Staurosporine against breast cancer T-47D cell line, with two compounds showing inhibitory activity comparable to Sorafenib (Abdelfattah Hassan et al., 2021).
  • Antiproliferative Activities : N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for antiproliferative activities against a panel of human cancer cell lines, revealing specific cytotoxicity against nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM (I‐Li Chen et al., 2013).

Antimicrobial and Antifungal Activities

  • Broad-Spectrum Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent antifungal agents against Candida and Aspergillus species, highlighting their potential as new therapeutic agents in treating fungal infections (D. Bardiot et al., 2015).

Neuroprotective Effects

  • Therapeutic Effect in Japanese Encephalitis : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, with a decrease in viral load and an increase in survival observed in Japanese encephalitis virus-infected mice treated with the compound. This study suggests the compound's potential for treating viral encephalitis (Joydeep Ghosh et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-oxoquinolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNOEMMGTSMBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide

CAS RN

1170060-49-7
Record name 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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